molecular formula C7H16N2S B14266932 1,4,8-Thiadiazecane CAS No. 138451-92-0

1,4,8-Thiadiazecane

Cat. No.: B14266932
CAS No.: 138451-92-0
M. Wt: 160.28 g/mol
InChI Key: ZIPMZUOMEYBSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8-Thiadiazecane is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,8-Thiadiazecane can be synthesized through several methods. One common approach involves the cyclization of acyclic diamines. For instance, the bisacylation of an acyclic diamine to obtain a dichlorodiamide compound, followed by cyclization to form dioxocyclam, and finally reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of inexpensive and readily available starting materials. The process may include steps such as mixing and stirring the reactants, followed by crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4,8-Thiadiazecane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products:

Mechanism of Action

The mechanism of action of 1,4,8-Thiadiazecane involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its nitrogen crown ether analogue properties allow it to form complexes with metal ions, which can be utilized in various chemical and biological processes .

Comparison with Similar Compounds

1,4,8-Thiadiazecane can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. Its ability to form complexes with metal ions and act as an antioxidant further distinguishes it from other similar compounds .

Properties

CAS No.

138451-92-0

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1,4,8-thiadiazecane

InChI

InChI=1S/C7H16N2S/c1-2-8-4-6-10-7-5-9-3-1/h8-9H,1-7H2

InChI Key

ZIPMZUOMEYBSPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.